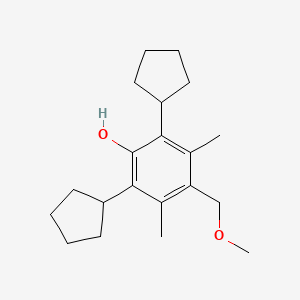
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dicyclopentylphenol with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dicyclopentyl-4-methylphenol: Similar in structure but lacks the methoxymethyl group.
2,6-Dicyclohexyl-4-methylphenol: Contains cyclohexyl groups instead of cyclopentyl groups.
2,6-Di-tert-butyl-4-methylphenol: Features tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is unique due to the presence of both cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
93892-33-2 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2,6-dicyclopentyl-4-(methoxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C20H30O2/c1-13-17(12-22-3)14(2)19(16-10-6-7-11-16)20(21)18(13)15-8-4-5-9-15/h15-16,21H,4-12H2,1-3H3 |
Clave InChI |
PJBVNWALMGORST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2CCCC2)O)C3CCCC3)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



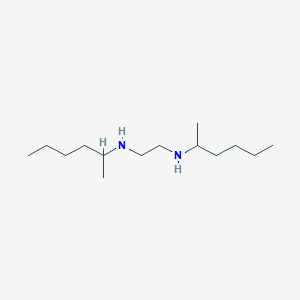
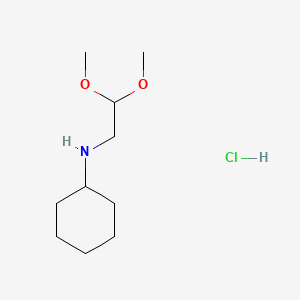
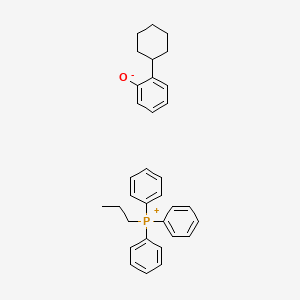
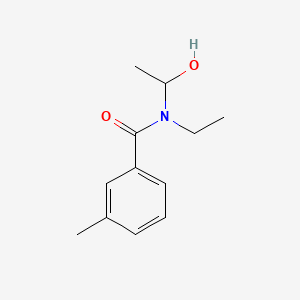
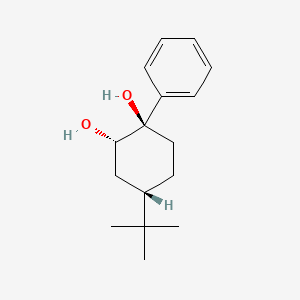
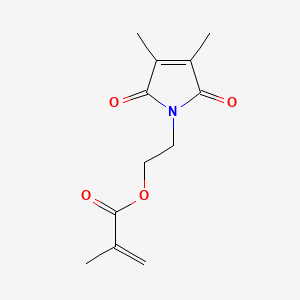


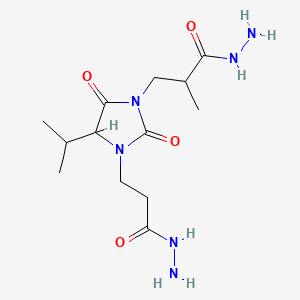
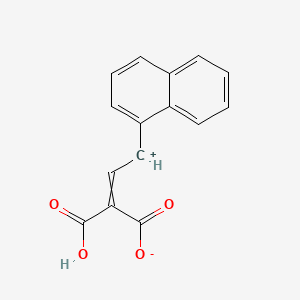

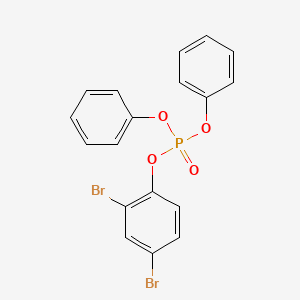
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
